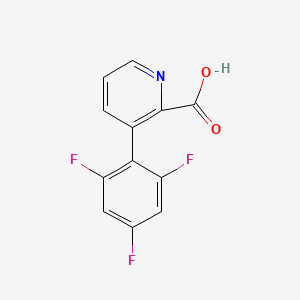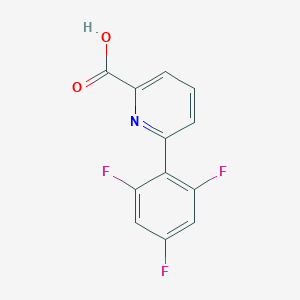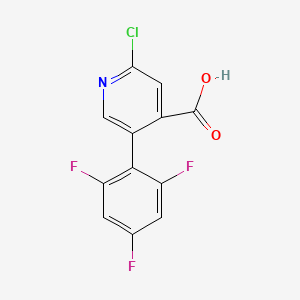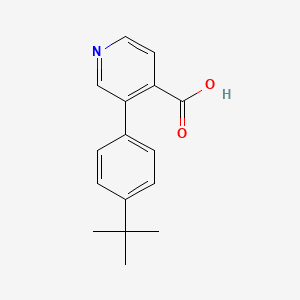![molecular formula C14H9NO2S B6390691 6-[Benzo(b)thiophen-2-yl]picolinic acid CAS No. 1261965-20-1](/img/structure/B6390691.png)
6-[Benzo(b)thiophen-2-yl]picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Benzo(b)thiophen-2-yl]picolinic acid is a heterocyclic compound that features both a benzo[b]thiophene and a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Benzo(b)thiophen-2-yl]picolinic acid typically involves the formation of the benzo[b]thiophene ring followed by its attachment to the picolinic acid moiety. One common method involves the use of aryne intermediates with alkynyl sulfides to form the benzo[b]thiophene ring . The reaction conditions often include the use of solvents like dichloromethane (DCM) and methanol (MeOH) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-[Benzo(b)thiophen-2-yl]picolinic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are used.
Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
6-[Benzo(b)thiophen-2-yl]picolinic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound has potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 6-[Benzo(b)thiophen-2-yl]picolinic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The antioxidant properties are likely due to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler structure without the picolinic acid moiety.
Picolinic Acid: Lacks the benzo[b]thiophene ring.
Raloxifene: A benzothiophene derivative used in medicine.
Uniqueness
6-[Benzo(b)thiophen-2-yl]picolinic acid is unique due to its combined structural features of both benzo[b]thiophene and picolinic acid. This dual functionality allows it to participate in a wider range of chemical reactions and biological activities compared to its individual components.
Properties
IUPAC Name |
6-(1-benzothiophen-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)11-6-3-5-10(15-11)13-8-9-4-1-2-7-12(9)18-13/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOSBYXBSYRJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[Benzo(b)thiophen-2-yl]isonicotinic acid](/img/structure/B6390652.png)
![4-[Benzo(b)thiophen-2-yl]picolinic acid](/img/structure/B6390668.png)

![2-[Benzo(B)thiophen-2-YL]nicotinic acid](/img/structure/B6390683.png)
![2-Amino-5-[benzo(B)thiophen-2-YL]nicotinic acid](/img/structure/B6390684.png)
![3-[Benzo(b)thiophen-2-yl]picolinic acid](/img/structure/B6390701.png)
![5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid](/img/structure/B6390702.png)

![5-[Benzo(b)thiophen-2-yl]-6-hydroxynicotinic acid](/img/structure/B6390711.png)
![5-[Benzo(b)thiophen-2-yl]-2-hydroxyisonicotinic acid](/img/structure/B6390715.png)
